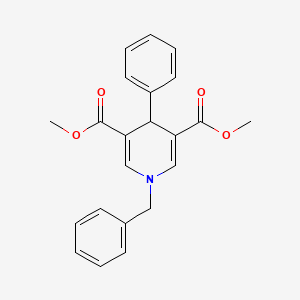![molecular formula C14H6Br2N2O B12454825 {[5-(2,5-Dibromophenyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B12454825.png)
{[5-(2,5-Dibromophenyl)furan-2-yl]methylidene}propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(2,5-Dibromophenyl)furan-2-yl]methylidene}propanedinitrile typically involves the reaction of 2,5-dibromobenzaldehyde with furan-2-carbaldehyde in the presence of a base, followed by the addition of malononitrile. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like piperidine to facilitate the condensation reaction .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates and final product .
Chemical Reactions Analysis
Types of Reactions
{[5-(2,5-Dibromophenyl)furan-2-yl]methylidene}propanedinitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Furanones or hydroxylated derivatives.
Reduction: Amines or amides.
Substitution: Azides, thiols, or other substituted phenyl derivatives.
Scientific Research Applications
{[5-(2,5-Dibromophenyl)furan-2-yl]methylidene}propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of {[5-(2,5-Dibromophenyl)furan-2-yl]methylidene}propanedinitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The dibromophenyl group and nitrile moieties play crucial roles in these interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- {[5-(2,5-Dichlorophenyl)furan-2-yl]methylidene}propanedinitrile
- {[5-(2,5-Difluorophenyl)furan-2-yl]methylidene}propanedinitrile
- {[5-(2,5-Dimethylphenyl)furan-2-yl]methylidene}propanedinitrile
Uniqueness
{[5-(2,5-Dibromophenyl)furan-2-yl]methylidene}propanedinitrile is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions compared to its chlorinated, fluorinated, or methylated analogs. The bromine atoms can enhance the compound’s ability to participate in substitution reactions and affect its electronic properties .
Properties
Molecular Formula |
C14H6Br2N2O |
|---|---|
Molecular Weight |
378.02 g/mol |
IUPAC Name |
2-[[5-(2,5-dibromophenyl)furan-2-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C14H6Br2N2O/c15-10-1-3-13(16)12(6-10)14-4-2-11(19-14)5-9(7-17)8-18/h1-6H |
InChI Key |
YRJOVCMHZORGGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=CC=C(O2)C=C(C#N)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B12454746.png)

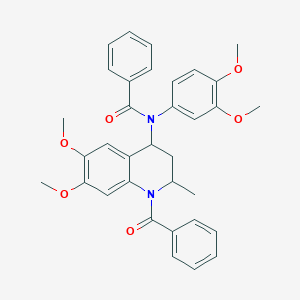
![4-methyl-2-phenyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B12454797.png)
![11-[4-(benzyloxy)phenyl]-3-(4-methylphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12454798.png)
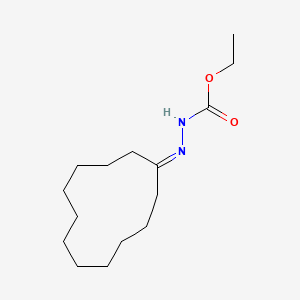
![3-[({[3-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]-4-methylbenzoic acid](/img/structure/B12454809.png)
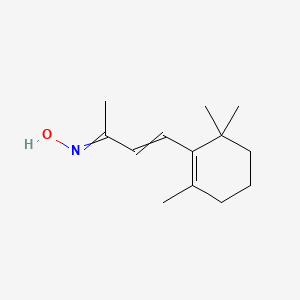
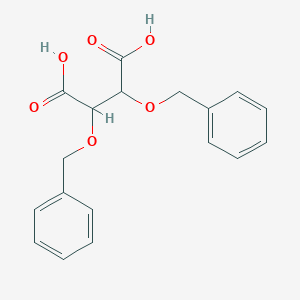
![N-(2,5-dimethylphenyl)-4-{2-[(naphthalen-1-yloxy)acetyl]hydrazinyl}-4-oxobutanamide](/img/structure/B12454814.png)
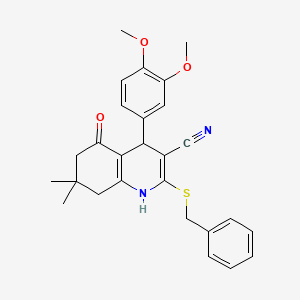
![4-bromo-2-[(E)-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}imino)methyl]phenol](/img/structure/B12454821.png)
![{[5-(4-Nitrophenyl)furan-2-yl]methylidene}propanedioic acid](/img/structure/B12454831.png)
